![molecular formula C22H31N3O2 B2981178 1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one CAS No. 1705179-69-6](/img/structure/B2981178.png)

1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

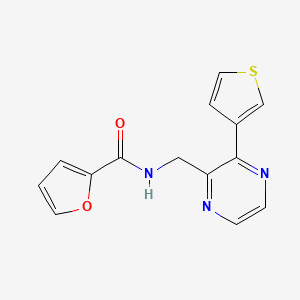

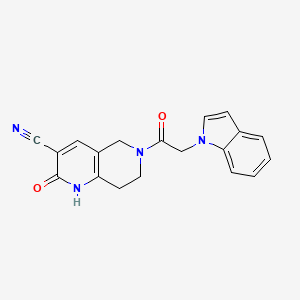

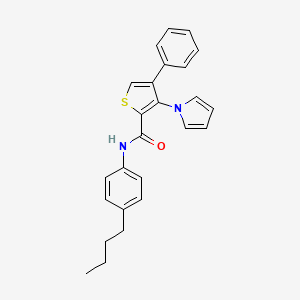

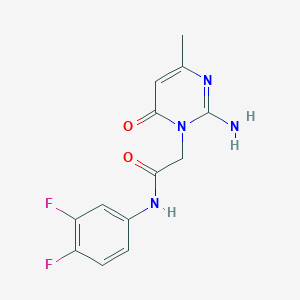

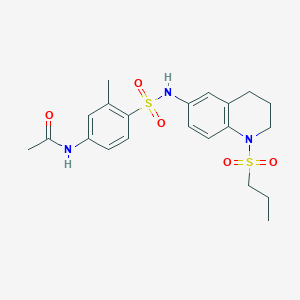

The compound “1-{4-methoxy-[1,4’-bipiperidine]-1’-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one” is a complex organic molecule. It contains an indole moiety, which is a common structure in many biologically active molecules . The indole family, including 1H-Indole-3-carbaldehyde and its derivatives, are essential and efficient chemical precursors for generating biologically active structures .

Synthesis Analysis

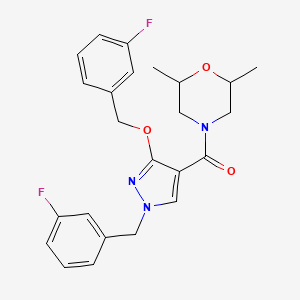

The synthesis of such complex molecules often involves multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . For instance, Dasari and coworkers employed a greener strategy for the synthesis of novel benzimidazole-substituted indoles by deploying ZnO nanoparticles as a reusable catalyst .Aplicaciones Científicas De Investigación

Reaction Mechanisms and Radical Decomposition

The compound 1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one, due to its structural complexity, plays a role in various reaction mechanisms. For instance, it is involved in the reactions of dimethyldioxirane and methyl(trifluoromethyl)dioxirane with aminoxyls, leading to the production of methoxyamine derivatives. These reactions help understand radical decomposition mechanisms in organic chemistry (Dinoi et al., 1998).

Catalytic Aminocarbonylation

This compound also finds applications in catalytic processes like aminocarbonylation. Alkoxycarbonylpiperidines, a category to which this compound belongs, serve as N-nucleophiles in the palladium-catalyzed aminocarbonylation of iodobenzene and iodoalkenes. This process highlights its role in synthetic organic chemistry and potential industrial applications (Takács et al., 2014).

Structural Analysis and Molecular Mechanics

The compound's derivatives are used in X-ray crystallographic studies to understand molecular conformations and structural dynamics. For example, studies on N-methoxy and N-tert-butoxy derivatives reveal insights into bond staggering and eclipsing, which are fundamental in molecular mechanics (Anderson et al., 1993).

Radiochemical Synthesis

In the field of radiochemistry, derivatives of this compound are synthesized for research purposes. The synthesis of specific isotopomers for use as antagonists in biological studies exemplifies its application in developing radiopharmaceuticals and tracer compounds (Czeskis, 1998).

Polymer Chemistry

In polymer chemistry, derivatives of this compound contribute to the understanding of oxidative processes. It is used in the study of oxidation of polymeric terminal diols, which is vital in polymer modification and understanding the behavior of polymers under oxidative conditions (Yoshida et al., 1992).

Direcciones Futuras

The indole moiety is a common structure in many biologically active molecules, and there is ongoing research into the synthesis and applications of indole derivatives . Future directions could include the development of more efficient synthesis methods, exploration of the biological activity of these compounds, and their potential applications in pharmaceutical chemistry.

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways, resulting in downstream effects .

Pharmacokinetics

It is known that the compound is a solid with a light yellow to orange crystalline appearance . It is stable at room temperature and soluble in organic solvents such as dimethyl sulfoxide and alcohols .

Result of Action

Indole derivatives are known to have various biologically vital properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-{4-methoxy-[1,4’-bipiperidine]-1’-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one. It is known that the compound is stable at room temperature .

These compounds are known to play significant roles in cell biology and have various biologically vital properties

Propiedades

IUPAC Name |

1-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]-2-(1-methylindol-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O2/c1-23-16-17(20-5-3-4-6-21(20)23)15-22(26)25-11-7-18(8-12-25)24-13-9-19(27-2)10-14-24/h3-6,16,18-19H,7-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZYNGLGUUSNERU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(CC3)N4CCC(CC4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-formyl-4-methoxyphenoxy)-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2981095.png)

![2-[[1-[2-(3-Methylphenoxy)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2981103.png)

![2-Amino-2-(3-cyclopentyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2981105.png)

![ethyl 5-cyano-2-phenyl-6-[4-(pyridin-2-yl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B2981108.png)

![N-(2-(6-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2981109.png)

![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2981111.png)

![4-(2-hydroxyethyl)-1-[(4-methoxyphenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2981116.png)

![1-(3-fluorobenzyl)-3-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2981118.png)